6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol
Overview
Description
6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzotriazole moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol typically involves the reaction of morpholine with sulfuryl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions for 24 hours, followed by the addition of benzotriazole to form the final product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfonate derivatives.
Scientific Research Applications
6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer effects, where the compound disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-sulfonyl chloride: A precursor in the synthesis of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, known for its reactivity and use in organic synthesis.
4-Morpholino-benzenesulfonyl chloride: Another related compound with similar applications in synthetic chemistry.
Uniqueness
This compound stands out due to its unique combination of a morpholine ring, sulfonyl group, and benzotriazole moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-14-10-7-8(1-2-9(10)11-12-14)19(16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTKWKYMHRDNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=NN3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332833 | |
Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85199118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
571154-96-6 | |
Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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